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Compound of Interest

Compound Name: 1-(6-Chloropyrimidin-4-yl)indoline

CAS No.: 293292-33-8

Cat. No.: B1370365 Get Quote

Compound Profile & Significance
IUPAC Name: 1-(6-chloropyrimidin-4-yl)-2,3-dihydro-1H-indole

Molecular Formula: C₁₂H₁₀ClN₃

Molecular Weight: 231.68 g/mol

Role: An electrophilic scaffold ("warhead") used in medicinal chemistry. The chlorine atom at

the C-6 position is highly activated for a second Nucleophilic Aromatic Substitution (SNAr) or

Suzuki coupling, allowing for the rapid generation of 4,6-disubstituted pyrimidine libraries.

Synthesis & Experimental Protocol
To ensure the integrity of the spectroscopic data, the compound is prepared via a

regioselective SNAr reaction. 4,6-Dichloropyrimidine is symmetric; however, careful control of

stoichiometry is required to prevent the formation of the disubstituted byproduct.

Optimized Protocol
Reagents: 4,6-Dichloropyrimidine (1.0 equiv), Indoline (1.0 equiv),

or
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(1.2 equiv).

Solvent: Ethanol (EtOH) or Isopropanol (iPrOH).

Conditions: Stir at room temperature for 4–6 hours. (Heating may promote disubstitution).

Workup: Pour into water. The product typically precipitates as a solid. Filter, wash with

water/hexanes.

Purification: Recrystallization from EtOH or Flash Chromatography (Hexane/EtOAc).

Reaction Scheme Visualization
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Caption: Regioselective synthesis pathway for 1-(6-chloropyrimidin-4-yl)indoline via

nucleophilic aromatic substitution.

Spectroscopic Characterization
The following data represents the purified intermediate.

A. Mass Spectrometry (LC-MS)
The chlorine atom provides a distinct isotopic signature crucial for confirmation.
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Parameter Observation Interpretation

Ionization Mode ESI+ (Electrospray Positive) Protonated molecular ion

m/z (Monoisotopic) 232.1
Corresponds to

isotope.

Isotopic Pattern
234.1 (~33% intensity of

232.1)

Diagnostic 3:1 ratio confirming

one Chlorine atom.

B. Proton NMR ( NMR)
Solvent:

or

(Values below typical for

). Key Diagnostic: The pyrimidine H-5 proton appears as a singlet.[1] The indoline nitrogen is a
strong electron donor, causing a significant upfield shift of the pyrimidine H-5 compared to the
starting material.
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Position
Shift (

ppm)
Multiplicity Integration

Assignment
Logic

Pyrim-H2 8.55 Singlet (s) 1H

Deshielded by

two ring

nitrogens.

Characteristic of

C2-H.

Indoline-H7 8.20
Broad Doublet

(d)
1H

The proton ortho

to the indoline

nitrogen.

Deshielded due

to anisotropy of

the pyrimidine

ring.

Indoline-Ar 7.10 – 7.30 Multiplet (m) 3H

Remaining

aromatic protons

(H4, H5, H6) of

the indoline ring.

Pyrim-H5 6.65 Singlet (s) 1H

Critical Peak.

Upfield shift

(from ~7.4 in

SM) due to

resonance

donation from

Indoline

Nitrogen.

Indoline-N- 4.05
Triplet (t,

)
2H

Methylene

adjacent to

Nitrogen.

Deshielded by N-

arylation.[1]

Indoline-Ar- 3.15 Triplet (t,

)

2H Benzylic

methylene of the

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.researchgate.net/figure/The-1-H-NMR-spectra-DMSO-d-6-of-4-2-pyridylpyrimidine-6-and-the-corresponding_fig2_279188382
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1370365?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


indoline ring.

C. Carbon NMR ( NMR)
Solvent:

.

Shift (

ppm)
Assignment

162.5
C-4 (Pyrimidine): Ipso-carbon attached to

Indoline N.

160.0
C-6 (Pyrimidine): Ipso-carbon attached to

Chlorine.

158.0
C-2 (Pyrimidine): Carbon between two

nitrogens.

142.5 Indoline C-7a: Aromatic bridgehead (N-side).

132.0 Indoline C-3a: Aromatic bridgehead (Alkyl-side).

127.0, 125.0, 123.0 Indoline Ar-CH: Aromatic methines.

116.0 Indoline C-7: Ortho-carbon (often distinct).

102.5 C-5 (Pyrimidine): Highly shielded methine.

49.5
Indoline C-2:

.

27.5
Indoline C-3:

.

D. Infrared Spectroscopy (FT-IR)
1580–1590 cm⁻¹: C=N stretching (Pyrimidine ring).

1480 cm⁻¹: Aromatic C=C stretching.
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1080 cm⁻¹: Ar-Cl stretching (Characteristic sharp band).

Absence: No N-H stretch (confirming substitution at Indoline nitrogen).

Structural Logic & Validation
The following diagram illustrates the connectivity and the specific Nuclear Overhauser Effects

(NOE) that can be used to distinguish this regioisomer from potential byproducts.
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Pyrimidine Ring
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Caption: Structural logic for NMR assignment. The proximity of Indoline H-7 to the Pyrimidine

ring causes deshielding, while the electron donation from N1 shields Pyrimidine H-5.
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disubstituted aminopyrimidine derivatives." US Patent 8084457B2. (Describes the synthesis

and use of the 4-(indolin-1-yl)-6-chloropyrimidine intermediate).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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